

# Application Notes: Interpreting $^1\text{H}$ and $^{13}\text{C}$ NMR Spectra of 3-Methylbenzamide

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## Compound of Interest

Compound Name: 3-Methylbenzamide

Cat. No.: B1583426

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These application notes provide a detailed guide to the interpretation of proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) Nuclear Magnetic Resonance (NMR) spectra of **3-Methylbenzamide**. This document includes tabulated spectral data, a comprehensive experimental protocol for data acquisition, and a workflow for spectral interpretation.

## Introduction to NMR Spectroscopy of 3-Methylbenzamide

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For a molecule like **3-Methylbenzamide**,  $^1\text{H}$  NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.  $^{13}\text{C}$  NMR provides complementary information on the carbon framework of the molecule. A thorough analysis of both spectra allows for the unambiguous structural confirmation of **3-Methylbenzamide**.

## Data Presentation

The following tables summarize the experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **3-Methylbenzamide**, acquired in deuterated chloroform ( $\text{CDCl}_3$ ) at 400 MHz.[\[1\]](#)

Table 1:  $^1\text{H}$  NMR Spectral Data for **3-Methylbenzamide** in  $\text{CDCl}_3$

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.65	s	1H	-	H-2
7.59-7.51	m	1H	-	H-6
7.45-7.42	m	2H	-	H-4, H-5
6.19	br s	2H	-	-NH <sub>2</sub>
2.39	s	3H	-	-CH <sub>3</sub>

s = singlet, m = multiplet, br s = broad singlet

Table 2: <sup>13</sup>C NMR Spectral Data for **3-Methylbenzamide** in CDCl<sub>3</sub>

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
170.54	Quaternary	C=O
138.34	Quaternary	C-3
133.52	Quaternary	C-1
132.82	Tertiary	C-5
128.65	Tertiary	C-4
128.16	Tertiary	C-6
124.48	Tertiary	C-2
21.33	Primary	-CH <sub>3</sub>

## Experimental Protocols

This section details the methodology for acquiring high-quality <sup>1</sup>H and <sup>13</sup>C NMR spectra of **3-Methylbenzamide**.

### 1. Sample Preparation

- Materials: **3-Methylbenzamide**, deuterated chloroform ( $\text{CDCl}_3$ ), 5 mm NMR tube, Pasteur pipette, Kimwipes.
- Procedure:
  - Weigh approximately 10-20 mg of **3-Methylbenzamide** for  $^1\text{H}$  NMR, or 50-100 mg for  $^{13}\text{C}$  NMR, and place it in a clean, dry vial.[\[2\]](#)[\[3\]](#)
  - Add approximately 0.6-0.7 mL of  $\text{CDCl}_3$  to the vial to dissolve the sample.[\[3\]](#)[\[4\]](#)
  - Filter the solution through a Pasteur pipette with a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.[\[4\]](#)[\[5\]](#)
  - The final sample height in the NMR tube should be approximately 4-5 cm.[\[2\]](#)[\[5\]](#)
  - Cap the NMR tube securely and label it clearly.

## 2. NMR Data Acquisition

- Instrument: 400 MHz NMR Spectrometer
- Software: Standard spectrometer software (e.g., TopSpin)
- $^1\text{H}$  NMR Acquisition Parameters:
  - Pulse Program: A standard single-pulse experiment (e.g., zg30).
  - Number of Scans (ns): 16 to 64, depending on the sample concentration.
  - Relaxation Delay (d1): 1-2 seconds.
  - Acquisition Time (aq): 3-4 seconds.
  - Spectral Width (sw): Approximately 16 ppm, centered around 6 ppm.
- $^{13}\text{C}$  NMR Acquisition Parameters:
  - Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

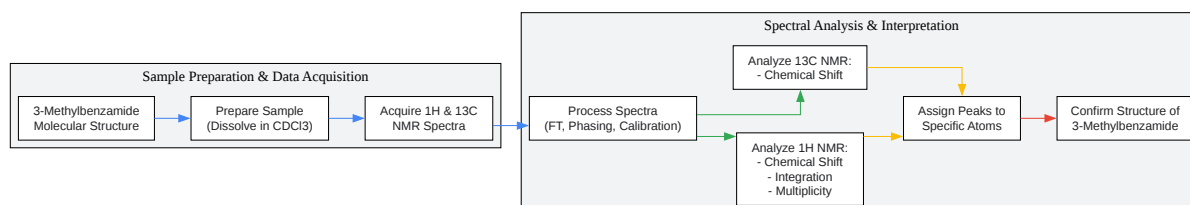
- Number of Scans (ns): 1024 or more, depending on the sample concentration.
- Relaxation Delay (d1): 2 seconds.
- Acquisition Time (aq): 1-2 seconds.
- Spectral Width (sw): Approximately 240 ppm, centered around 120 ppm.

### 3. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum manually or automatically.
- Calibrate the chemical shift scale using the residual solvent peak of  $\text{CDCl}_3$  ( $\delta = 7.26$  ppm for  $^1\text{H}$  NMR,  $\delta = 77.16$  ppm for  $^{13}\text{C}$  NMR).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.
- Pick and label the peaks in both spectra.

## Mandatory Visualization

The following diagram illustrates the logical workflow for the interpretation of the NMR spectra of **3-Methylbenzamide**.



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## NMR Spectral Interpretation Workflow

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